molecular formula C4H5F5 B14308996 1,1,3,3,4-Pentafluorobutane CAS No. 119450-76-9

1,1,3,3,4-Pentafluorobutane

Cat. No.: B14308996
CAS No.: 119450-76-9
M. Wt: 148.07 g/mol
InChI Key: DEEBFTHNPFJLLH-UHFFFAOYSA-N
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Description

1,1,3,3,4-Pentafluorobutane is a fluorinated hydrocarbon with the molecular formula C₄H₅F₅. It is a member of the hydrofluorocarbon (HFC) family, which are compounds that contain hydrogen, fluorine, and carbon atoms. These compounds are known for their stability and low reactivity, making them useful in various industrial applications. This compound is particularly noted for its use as a blowing agent in the production of polyurethane foams and as a solvent in degreasing applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,1,3,3,4-Pentafluorobutane can be synthesized through the fluorination of 1,1,3,3,4-pentachlorobutane using hydrogen fluoride (HF) in the presence of a liquid-phase fluorination catalyst. The reaction typically occurs in a liquid-phase fluorination reactor with both low-temperature and high-temperature reaction zones. The reaction conditions include:

    Molar ratio of HF to 1,1,3,3,4-pentachlorobutane: 6-15:1

    Reaction pressure: 1.0-1.5 MPa

    Low-temperature reaction zone temperature: 60-90°C

    High-temperature reaction zone temperature: 90-140°C

    Catalysts: Antimony pentachloride or tin tetrachloride.

Industrial Production Methods:

The industrial production of this compound follows a similar process to the synthetic route described above. The use of a liquid-phase fluorination reactor allows for efficient production, with the reaction conditions optimized to maximize yield and minimize by-products. The process involves the continuous feeding of 1,1,3,3,4-pentachlorobutane and HF into the reactor, with the product being separated and purified through distillation .

Chemical Reactions Analysis

Types of Reactions:

1,1,3,3,4-Pentafluorobutane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can include:

    Nucleophilic substitution: Where a nucleophile replaces one of the fluorine atoms.

    Electrophilic substitution: Where an electrophile replaces one of the hydrogen atoms.

Common Reagents and Conditions:

    Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH), typically under basic conditions.

    Electrophilic substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid), typically under acidic conditions.

Major Products:

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can produce 1,1,3,3,4-tetrafluorobutane, while electrophilic substitution with chlorine can produce 1,1,3,3,4-pentafluorochlorobutane .

Scientific Research Applications

1,1,3,3,4-Pentafluorobutane has several scientific research applications, including:

    Chemistry: Used as a solvent in various chemical reactions due to its stability and low reactivity.

    Biology: Employed in the study of biological membranes and proteins, as it can interact with hydrophobic regions.

    Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.

    Industry: Widely used as a blowing agent in the production of rigid polyurethane foams, which are used for insulation purposes. .

Mechanism of Action

The mechanism of action of 1,1,3,3,4-Pentafluorobutane involves its interaction with various molecular targets and pathways. Due to its fluorinated nature, it can interact with hydrophobic regions of molecules, such as the lipid bilayers of cell membranes. This interaction can affect the fluidity and permeability of the membranes, potentially influencing cellular processes. Additionally, its stability and low reactivity make it suitable for use in environments where minimal chemical interaction is desired .

Comparison with Similar Compounds

    1,1,1,3,3-Pentafluorobutane (R365mfc): Another fluorinated hydrocarbon with similar applications in the production of polyurethane foams and as a solvent.

    1,1,1,2,3,3,3-Heptafluoropropane (R227ea): Used in combination with 1,1,1,3,3-Pentafluorobutane in the production of liquid foaming agents.

    1,1,1,2-Tetrafluoroethane (R134a): Commonly used as a refrigerant and in the production of foams.

Uniqueness:

1,1,3,3,4-Pentafluorobutane is unique due to its specific fluorination pattern, which imparts distinct physical and chemical properties. Its stability, low reactivity, and ability to interact with hydrophobic regions make it particularly useful in applications where minimal chemical interaction is desired. Additionally, its use as a blowing agent in the production of rigid polyurethane foams highlights its importance in the insulation industry .

Properties

CAS No.

119450-76-9

Molecular Formula

C4H5F5

Molecular Weight

148.07 g/mol

IUPAC Name

1,1,3,3,4-pentafluorobutane

InChI

InChI=1S/C4H5F5/c5-2-4(8,9)1-3(6)7/h3H,1-2H2

InChI Key

DEEBFTHNPFJLLH-UHFFFAOYSA-N

Canonical SMILES

C(C(F)F)C(CF)(F)F

Origin of Product

United States

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